Bis(2-hydroxyethyl)-D8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

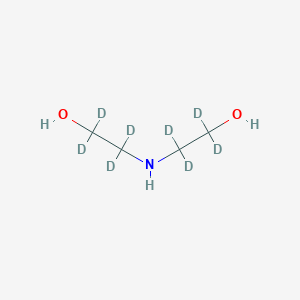

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Application of Bis(2-hydroxyethyl)-D8-amine in Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxyethyl)-D8-amine, also known as Diethanolamine-d8 (DEA-d8), is the deuterated isotopologue of diethanolamine (DEA).[1][2] Its near-identical chemical and physical properties to DEA, combined with its distinct mass difference, make it an indispensable tool in modern analytical chemistry. This guide provides an in-depth exploration of the primary application of DEA-d8: its role as a high-fidelity internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). We will detail the underlying principles, provide a comprehensive experimental workflow, and discuss its significance in environmental monitoring, toxicological studies, and quality control for consumer products.

Introduction: The Imperative for Precision in Chemical Analysis

Diethanolamine (DEA) is a widely used organic compound, serving as a surfactant, corrosion inhibitor, and chemical intermediate in numerous industries, including cosmetics, pharmaceuticals, and natural gas processing.[3][4][5] However, its prevalence is matched by concerns over its potential health risks. DEA can react with other ingredients to form N-nitrosodiethanolamine (NDELA), a potent carcinogen, and has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[3][6]

This dual nature necessitates highly accurate and precise methods for quantifying DEA in diverse and complex matrices, from wastewater to cosmetic formulations.[7][8] Traditional analytical techniques often struggle with matrix effects, where components of the sample other than the analyte interfere with the measurement, leading to ion suppression or enhancement in mass spectrometry.[8][9] This is where the strategic use of a stable isotope-labeled internal standard, such as this compound, becomes paramount.

This compound is structurally identical to DEA, but with the eight hydrogen atoms on its ethylene backbones replaced by deuterium.[10][] This isotopic substitution results in a mass increase of 8 daltons, making it easily distinguishable from the native analyte by a mass spectrometer, without significantly altering its chemical behavior during sample preparation and analysis.[12]

The Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary and most critical use of this compound in research is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).[10] IDMS is a gold-standard quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample prior to any processing steps.[13][14]

The core principle is that the stable isotope-labeled standard (DEA-d8) behaves virtually identically to the native analyte (DEA) throughout the entire analytical procedure, including extraction, derivatization, and ionization.[9][12] Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same degree. By measuring the final ratio of the native analyte to the isotopically labeled standard, one can accurately calculate the initial concentration of the analyte in the sample, effectively nullifying matrix effects and procedural inconsistencies.[13][15]

Diagram: The Principle of Isotope Dilution Mass Spectrometry

Caption: Step-by-step sample preparation and analysis workflow.

LC-MS/MS Conditions

-

Chromatography: Due to the polar nature of DEA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over reversed-phase chromatography. [16] * Column: HILIC Column (e.g., Amide or Silica-based)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient starting with high organic content.

-

-

Mass Spectrometry: Triple Quadrupole (QqQ) Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

Mass Spectrometry Parameters (MRM Transitions)

The following MRM transitions are typically monitored. These values should be optimized on the specific instrument being used.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) |

| Diethanolamine (DEA) | m/z 106.1 | m/z 88.1 |

| This compound (DEA-d8) | m/z 114.2 | m/z 94.1 |

Causality: The precursor ion is the protonated molecule. The product ion is a characteristic fragment generated by collision-induced dissociation (CID) in the second quadrupole, providing high selectivity for the analysis. The 8-dalton mass shift is maintained in both the precursor and the fragment ions, preventing any cross-talk between the analyte and internal standard channels.

Data Analysis and Interpretation

-

Generate Calibration Curve: For each calibration standard, calculate the ratio of the peak area of DEA to the peak area of DEA-d8.

-

Linear Regression: Plot the peak area ratio (y-axis) against the known concentration of DEA (x-axis). Apply a linear regression to the data points. The resulting curve should have a correlation coefficient (r²) of >0.99 for a valid assay.

-

Quantify Unknown Samples: Calculate the peak area ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of DEA in those samples.

Conclusion

This compound is not merely a deuterated chemical; it is an enabling tool for achieving the highest levels of accuracy and precision in quantitative analysis. Its role as an internal standard in isotope dilution mass spectrometry allows researchers to overcome the significant challenges of matrix effects and sample preparation variability. [17][18]By ensuring that analytical data is reliable and reproducible, DEA-d8 provides the trustworthy foundation upon which critical decisions in environmental protection, product safety, and toxicological risk assessment are made.

References

-

Title: Determination of free Diethanolamine content Source: Eurasian Journal of Analytical Chemistry URL: [Link]

-

Title: Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides Source: Journal of AOAC INTERNATIONAL URL: [Link]

-

Title: Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography Source: Analytical Methods (RSC Publishing) URL: [Link]

-

Title: HPLC Methods for analysis of Diethanolamine Source: HELIX Chromatography URL: [Link]

-

Title: Deuterated Internal Standard: Significance and symbolism Source: Deuterated Internal Standard URL: [Link]

-

Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories Inc. URL: [Link]

-

Title: Diethanolamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound | C4H11NO2 | CID 12212439 Source: PubChem - NIH URL: [Link]

-

Title: Deuterated internal standards and bioanalysis Source: AptoChem URL: [Link]

-

Title: diethanolamine manufacturing: High-Purity Amines Supply Source: Diplomata Comercial URL: [Link]

-

Title: Diethanolamine - Some Industrial Chemicals Source: NCBI Bookshelf URL: [Link]

-

Title: The Value of Deuterated Internal Standards Source: KCAS Bio URL: [Link]

-

Title: Isotope dilution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines Source: Agilent Technologies URL: [Link]

-

Title: Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045 Source: Shimadzu URL: [Link]

-

Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Rapid Communications in Mass Spectrometry URL: [Link]

-

Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]

-

Title: Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines Source: PubMed URL: [Link]

-

Title: N, N-bis(2-hydroxyethyl)alkyl(C8-C18)amine (Ref. No. 39090) (using Sabostat AL100 (CAS 61791-31-9)) - analysis Source: Analytice URL: [Link]

Sources

- 1. CAS 103691-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H11NO2 | CID 12212439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethanolamine - Wikipedia [en.wikipedia.org]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Diethanolamine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 10. Buy this compound | 103691-51-6 [smolecule.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 16. lcms.cz [lcms.cz]

- 17. resolvemass.ca [resolvemass.ca]

- 18. scispace.com [scispace.com]

An In-Depth Technical Guide to Bis(2-hydroxyethyl)-D8-amine: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Bis(2-hydroxyethyl)-D8-amine, also known as Diethanolamine-d8. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective use in laboratory and research settings.

Introduction

This compound (DEA-d8) is the deuterated analogue of Diethanolamine (DEA), a widely used industrial chemical and a common intermediate in the synthesis of various products, including pharmaceuticals and cosmetics.[1][2] The strategic replacement of eight hydrogen atoms with deuterium on the ethylene backbones imparts a higher molecular weight without significantly altering its chemical reactivity, making it an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS).[1][3] This guide will delve into the fundamental characteristics of DEA-d8, its synthesis, and its critical role as an internal standard for the precise quantification of DEA in various matrices.

Physicochemical Properties and Structure

The physicochemical properties of this compound are crucial for its handling, storage, and application. While some properties are specific to the deuterated form, many are comparable to its non-deuterated counterpart, Diethanolamine.

| Property | Value | Source(s) |

| Chemical Name | 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | [1] |

| Synonyms | Diethanolamine-d8, DEA-d8, [2H8]-Diethanolamine | [4] |

| CAS Number | 103691-51-6 | [4] |

| Molecular Formula | C₄H₃D₈NO₂ | [4] |

| Molecular Weight | 113.18 g/mol | [1] |

| Appearance | White solid or colorless, viscous liquid | [4][5] |

| Melting Point | ~28 °C (for non-deuterated DEA) | [5] |

| Boiling Point | ~217 °C at 150 mmHg (for non-deuterated DEA) | [5] |

| Solubility | Soluble in water and various organic solvents due to its hydrophilic nature.[4] Miscible with water, alcohol, acetone, and chloroform. | [4][6] |

| pKa | 8.88 at 25 °C (for non-deuterated DEA) | [6] |

| Storage | Store at room temperature, protected from moisture and light.[7] The compound is hygroscopic and can absorb carbon dioxide from the air. | [6][7] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Molecular Structure

The structure of this compound is characterized by a central secondary amine with two deuterated hydroxyethyl groups attached.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of diethanolamine followed by deuteration.

Step 1: Synthesis of Diethanolamine

Diethanolamine is commercially produced by the reaction of ethylene oxide with aqueous ammonia.[2] This reaction yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA). The ratio of these products can be controlled by adjusting the stoichiometry of the reactants.[2]

Caption: General workflow for the synthesis and purification of diethanolamine.

Step 2: Deuteration of Diethanolamine

The deuteration of diethanolamine to yield this compound involves the exchange of hydrogen atoms on the carbon backbone with deuterium. This is often accomplished through hydrogen-deuterium exchange reactions catalyzed by acids or bases, using a deuterium source such as deuterium oxide (D₂O).[3]

Illustrative Laboratory-Scale Deuteration Protocol:

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired isotopic purity.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine in an excess of deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., deuterated sulfuric acid or sodium deuteroxide).

-

Reaction: Heat the mixture to reflux for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals corresponding to the ethylene groups.

-

Work-up: After the reaction is complete, neutralize the catalyst.

-

Purification: Remove the D₂O under reduced pressure. The resulting deuterated product can be further purified by vacuum distillation to obtain high-purity this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the structure and assessing the isotopic purity of this compound.

-

¹H NMR: In a fully deuterated sample, the proton NMR spectrum should show the absence of signals corresponding to the ethylene (-CH₂CH₂-) protons. Residual proton signals can be used to quantify the isotopic purity. The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and will readily exchange with deuterium if the sample is dissolved in a deuterated solvent like D₂O.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms, which will be split into multiplets due to coupling with the attached deuterium atoms (C-D coupling).

-

²H NMR: Deuterium NMR will show signals corresponding to the deuterium atoms on the ethylene backbone, providing direct evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and is widely used in applications involving this compound.

-

Molecular Ion: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z 113.18).

-

Fragmentation Pattern: The fragmentation pattern will be similar to that of diethanolamine, but with mass shifts corresponding to the presence of deuterium atoms. Common fragmentation pathways for amines involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[8][9] For diethanolamine, this would result in the loss of a CH₂OH group (mass 31). For the D8 analogue, the corresponding loss would be a CD₂OH group (mass 34).

Application: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of diethanolamine in various matrices, including cosmetics, environmental samples, and biological fluids.[1][10][11] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique that corrects for matrix effects and variations in sample preparation and instrument response.[3]

Experimental Protocol: Quantification of Diethanolamine in a Cosmetic Matrix using LC-MS/MS

This protocol provides a framework for the quantitative analysis of diethanolamine in a cosmetic sample (e.g., a lotion or shampoo) using this compound as an internal standard.

1. Materials and Reagents

-

Diethanolamine (DEA) analytical standard

-

This compound (DEA-d8) internal standard

-

Acetonitrile (ACN), HPLC grade

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

2. Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of DEA and DEA-d8 in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DEA stock solution. Each calibration standard should be spiked with a constant concentration of the DEA-d8 internal standard.

3. Sample Preparation

-

Weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.

-

Add a known amount of the DEA-d8 internal standard solution.

-

Add 1 mL of acetonitrile.

-

Vortex for 1 minute to extract the analytes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like ethanolamines.[10]

-

Mobile Phase: A typical mobile phase consists of an isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate in water).[10]

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

DEA: m/z 106.1 → 88.0[10]

-

DEA-d8: m/z 114.1 → 96.0 (predicted, based on the fragmentation of DEA)

-

-

5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the ratio of the peak area of DEA to the peak area of DEA-d8 against the concentration of DEA for the calibration standards.

-

Calculate the peak area ratio for the unknown sample.

-

Determine the concentration of DEA in the sample by interpolating from the calibration curve.

Caption: Workflow for the quantitative analysis of diethanolamine using DEA-d8 as an internal standard.

Stability and Handling Considerations

-

Hygroscopicity: this compound is hygroscopic and should be stored in a tightly sealed container in a dry environment to prevent water absorption.[6]

-

Deuterium Exchange: The hydrogen atoms of the hydroxyl (-OH) and amine (-NH) groups are acidic and will readily exchange with protons from the environment (e.g., from water). The deuterium atoms on the carbon backbone are not readily exchangeable under normal analytical conditions. However, exposure to strong acids or bases at elevated temperatures could potentially lead to back-exchange.[12]

-

Safety: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a crucial analytical tool for researchers and scientists in various fields, particularly for those involved in drug development and cosmetic safety testing. Its well-characterized chemical properties and its role as a stable, reliable internal standard in isotope dilution mass spectrometry make it indispensable for the accurate quantification of diethanolamine. This guide has provided a comprehensive overview of its properties, structure, synthesis, and a detailed protocol for its application, offering a solid foundation for its effective use in research and analysis.

References

-

ACS Publications. Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research. [Link]

-

ACS Publications. β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical | Journal of the American Chemical Society. [Link]

-

NIH. Impact of Solvent on the Thermal Stability of Amines - PMC. [Link]

-

ACS Publications. β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004437). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

NIH. Ethyldiethanolamine | C6H15NO2 | CID 8769 - PubChem. [Link]

-

NIH. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. (2025-02-03). [Link]

-

MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

BMRB. bmse000371 Diethanolamine at BMRB. [Link]

-

NIST. Diethanolamine - the NIST WebBook. [Link]

-

PubMed. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. [Link]

-

Wikipedia. Diethanolamine. [Link]

-

PubMed. Synthesis of radio-isotopically labelled phosphatidylethanolamines. [Link]

-

ResearchGate. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry | Request PDF. [Link]

- Google Patents. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine.

-

Shimadzu. 07-LC-21009-EN Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. [Link]

-

Shimadzu. Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. [Link]

-

Analytical Methods (RSC Publishing). Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography. [Link]

-

ResearchGate. Synthesis of isotopically labelled compounds. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. [Link]

-

NIH. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC. [Link]

-

NCBI Bookshelf. Diethanolamine - Some Industrial Chemicals. [Link]

Sources

- 1. Buy this compound | 103691-51-6 [smolecule.com]

- 2. Diethanolamine - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. CAS 103691-51-6: this compound | CymitQuimica [cymitquimica.com]

- 5. Diethanolamine | 111-42-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. isotope.com [isotope.com]

- 8. Showing Compound Diethanolamine (FDB023372) - FooDB [foodb.ca]

- 9. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

Synthesis and isotopic labeling of Bis(2-hydroxyethyl)-D8-amine

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bis(2-hydroxyethyl)-D8-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and isotopic labeling of this compound, also known as Diethanolamine-d8 (DEA-d8). This deuterated compound is a critical tool in pharmaceutical and biochemical research, primarily utilized for metabolic tracing studies and as an internal standard in mass spectrometry-based bioanalysis.[1] The narrative herein eschews a rigid template, instead focusing on the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. We will detail the synthetic pathway, a robust purification protocol, and the requisite analytical validation techniques.

Introduction and Strategic Overview

This compound (CAS No: 103691-51-6) is a stable, isotopically labeled analog of diethanolamine where all eight non-labile hydrogen atoms on the carbon backbone have been replaced with deuterium.[2][3] This substitution provides a distinct mass shift without significantly altering the compound's chemical properties, making it an ideal tracer for pharmacokinetic and metabolic studies.[1]

The synthesis of ethanolamines is commercially dominated by the reaction of ethylene oxide with ammonia.[4][5] This well-established industrial process serves as the foundation for our isotopic labeling strategy. The core principle is the substitution of the standard proteated starting material with its deuterated counterpart, ethylene-d4 oxide.

The reaction is a consecutive nucleophilic addition, which inherently produces a mixture of mono-, di-, and tri-ethanolamine analogs.[5][6]

-

Step 1: Ammonia attacks ethylene-d4 oxide to form monoethanolamine-d4 (MEA-d4).

-

Step 2: MEA-d4, now acting as a nucleophile, attacks a second molecule of ethylene-d4 oxide to yield the target compound, diethanolamine-d8 (DEA-d8).

-

Step 3: DEA-d8 can further react with a third molecule of ethylene-d4 oxide to produce triethanolamine-d12 (TEA-d12).

Our primary strategic challenge is not the reaction itself, but controlling its selectivity and rigorously purifying the desired DEA-d8 from the resulting mixture. This guide presents a detailed protocol to maximize the yield of DEA-d8 and achieve high isotopic and chemical purity.

Synthetic Pathway: From Deuterated Precursors to Crude Product

The cornerstone of this synthesis is the reaction of ethylene-d4 oxide with aqueous ammonia in a pressurized vessel. The stoichiometry of the reactants is the most critical parameter for controlling the product distribution.[7] A higher molar ratio of ammonia to ethylene oxide favors the formation of the mono-substituted product (MEA-d4). Conversely, lowering this ratio increases the proportion of di- and tri-substituted products.[7] To optimize the yield of DEA-d8, an intermediate molar ratio is targeted.

Experimental Protocol: Synthesis of Crude Ethanolamine-d8 Mixture

Warning: Ethylene oxide is a flammable, toxic, and carcinogenic gas. This reaction must be conducted by trained personnel in a certified high-pressure reactor within a well-ventilated fume hood. Adherence to all institutional safety protocols is mandatory.

Materials & Equipment:

-

Ethylene-d4 oxide (C₂D₄O)

-

Aqueous ammonia (28-30% NH₃ by weight)

-

High-pressure autoclave reactor with stirring, temperature control, and pressure monitoring

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Preparation: Charge the autoclave with aqueous ammonia. For a laboratory-scale synthesis targeting DEA-d8, a molar ratio of ammonia to ethylene-d4 oxide between 1.5:1 and 5:1 is a validated starting point.

-

Inerting: Seal the reactor and purge the headspace thoroughly with nitrogen to remove all oxygen.

-

Pressurization & Heating: Pressurize the reactor with nitrogen to an initial pressure of 10-15 bar to ensure the reactants remain in the liquid phase. Begin stirring and heat the vessel to the reaction temperature, typically between 90°C and 130°C.[6] The reaction is highly exothermic, and careful temperature control is crucial.[6]

-

Reactant Addition: Slowly introduce the liquefied ethylene-d4 oxide into the reactor below the liquid surface. Monitor the temperature and pressure closely; the rate of addition should be controlled to prevent a thermal runaway.

-

Reaction & Maturation: Once the addition is complete, maintain the reaction mixture at the set temperature for 2-4 hours to ensure the complete consumption of ethylene-d4 oxide.

-

Cooling & Depressurization: Cool the reactor to room temperature. Carefully vent the excess ammonia and nitrogen pressure in a safe manner.

-

Product Recovery: Open the reactor and collect the crude reaction mixture, which will be an aqueous solution of MEA-d4, DEA-d8, and TEA-d12.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of the crude deuterated ethanolamine mixture.

Purification: Isolating High-Purity this compound

The successful isolation of pure DEA-d8 from the crude mixture hinges on the significant differences in the boiling points of the three ethanolamine products. Fractional distillation under reduced pressure is the definitive method for this separation.[5] Vacuum is required to lower the boiling points and prevent thermal degradation of the amines at high temperatures.

Key Physical Properties for Separation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C, atm) |

| Monoethanolamine (MEA) | C₂H₇NO | 61.08 | ~170 |

| Diethanolamine (DEA) | C₄H₁₁NO₂ | 105.14 | ~269 |

| Triethanolamine (TEA) | C₆H₁₅NO₃ | 149.19 | ~335 |

| Note: Boiling points of deuterated analogs are very similar to their proteated counterparts. Data is for non-labeled compounds for reference. |

Experimental Protocol: Fractional Vacuum Distillation

Equipment:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and vacuum adapter

-

Receiving flasks

-

Heating mantle and stirrer

-

Vacuum pump and pressure gauge (manometer)

Procedure:

-

Initial Distillation: Transfer the crude reaction mixture to a large round-bottom flask. First, distill at atmospheric pressure to remove the bulk of the unreacted ammonia and water.

-

System Setup: Reconfigure the apparatus for vacuum distillation. Ensure all glass joints are properly sealed with vacuum grease.

-

Vacuum Application: Gradually apply vacuum to the system, reducing the pressure to 1-10 mmHg.

-

Fractional Separation:

-

Fraction 1 (MEA-d4): Gently heat the flask. The first fraction to distill will be the lowest boiling point component, monoethanolamine-d4. Collect this in a separate receiving flask.

-

Fraction 2 (DEA-d8): Increase the temperature of the heating mantle. The target compound, diethanolamine-d8, will begin to distill. Monitor the temperature at the distillation head; a stable plateau indicates the collection of a pure fraction.

-

Residue (TEA-d12): The highest boiling point component, triethanolamine-d12, will remain as the residue in the distillation flask.

-

-

Product Storage: Store the purified, colorless liquid DEA-d8 under an inert atmosphere (nitrogen or argon) away from light and moisture to prevent degradation and water absorption.[3]

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to validate the identity, chemical purity, and isotopic enrichment of the final product.

| Parameter | Method | Purpose | Acceptance Criteria |

| Identity | Mass Spectrometry (MS) | Confirms molecular weight | Expected M/Z matches 113.18 |

| Structure | ¹H & ¹³C NMR Spectroscopy | Confirms chemical structure | Spectra consistent with reference |

| Isotopic Purity | Mass Spectrometry / ¹H NMR | Quantifies deuterium incorporation | ≥ 98 atom % D |

| Chemical Purity | Gas Chromatography (GC-FID) | Quantifies impurities (MEA/TEA) | ≥ 98% by area |

Visualizing the Analytical Workflow

Caption: A typical analytical workflow for the quality control of synthesized DEA-d8.

Conclusion

The synthesis of this compound is a robust and reproducible process grounded in the fundamental chemistry of ethylene oxide and ammonia. By substituting the protio-reagent with ethylene-d4 oxide, a mixture of deuterated ethanolamines is reliably produced. The success of this endeavor is ultimately defined by meticulous control over reaction stoichiometry and a rigorous purification regimen, primarily fractional vacuum distillation. The analytical validation described herein provides a self-validating system to ensure the final product meets the high-purity standards required for its intended applications in advanced scientific research.

References

- Miki, M., et al. (1978). Process and reactor for preparing ethanolamines. U.S. Patent 4,119,670.

-

Eurisotop. diethanolamine (ethylene-d8, 98%). Available at: [Link]

-

Wikipedia. Diethanolamine. Available at: [Link]

- Khasanov, A. F., et al. (2013). Method of cleaning diethanolamine solution from impurities. Russian Patent RU2487113C1.

-

Zibo Bofan Chemical Co., Ltd. (2025, April 20). Production Method Of Diethanolamine. Available at: [Link]

-

Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH. Available at: [Link]

- Johnson, D. W. (1996). Production of ethanolamines. U.S. Patent 5,545,757.

Sources

- 1. CAS 103691-51-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 103691-51-6 [smolecule.com]

- 3. isotope.com [isotope.com]

- 4. Diethanolamine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4119670A - Process and reactor for preparing ethanolamines - Google Patents [patents.google.com]

- 7. US5545757A - Production of ethanolamines - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing Bis(2-hydroxyethyl)-D8-amine for High-Fidelity Quantitative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for precision and accuracy is paramount. Quantitative analysis by mass spectrometry has become the gold standard, and the use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust and reliable methodologies. This guide provides an in-depth technical overview of Bis(2-hydroxyethyl)-D8-amine (Diethanolamine-d8), a critical SIL internal standard. We will explore the scientific rationale for its use, criteria for selecting high-quality commercial suppliers, protocols for its qualification and implementation, and a discussion of its application in sensitive analytical assays. This document is intended to serve as a practical resource for scientists seeking to enhance the accuracy and reproducibility of their quantitative workflows.

The Imperative for Deuterated Internal Standards in Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying analytes in complex matrices such as plasma, urine, and tissue homogenates.[1][2] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects like ion suppression or enhancement.[3][4][5]

An ideal internal standard (IS) co-elutes with the analyte of interest and experiences the same physical and chemical challenges throughout the analytical process.[3] Stable isotope-labeled internal standards, such as those substituted with deuterium, are considered the gold standard because they are chemically identical to the analyte.[4] This near-perfect chemical mimicry ensures that the IS accurately tracks and corrects for variations, leading to highly precise and accurate quantification.[1][3] this compound is the deuterated analogue of Bis(2-hydroxyethyl)amine (Diethanolamine), a compound relevant in various industrial and research contexts.[6][7]

Core Characteristics of this compound

Understanding the fundamental properties of this molecule is the first step in its effective application.

| Property | Value | Source |

| Chemical Name | 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol | [7][8][] |

| Synonyms | Diethanolamine-d8, [2H8]-Diethanolamine, D8-Diethanolamine | [7] |

| CAS Number | 103691-51-6 | [7][8][][10] |

| Molecular Formula | C4H3D8NO2 | [] |

| Molecular Weight | ~113.18 g/mol | [8][] |

| Unlabeled CAS | 111-42-2 | [10] |

Sourcing and Qualification of High-Purity this compound

The integrity of an analytical method is fundamentally dependent on the quality of its reference standards. Selecting a reputable supplier is a critical, non-negotiable step.

Leading Commercial Suppliers

Several specialized chemical companies are recognized for their expertise in synthesizing high-purity stable isotope-labeled compounds. These include:

-

Toronto Research Chemicals (TRC): A well-established provider of complex organic small molecules for biomedical research.

-

C/D/N Isotopes Inc.: Specializes in the manufacture of deuterium-labeled compounds.[11][12]

-

Clearsynth Labs Limited: A research-driven enterprise offering a large inventory of certified reference standards and research chemicals.[11][13]

-

LGC Standards: A global leader in the life sciences sector, providing a wide range of reference materials.[10]

-

Medical Isotopes, Inc.: A supplier of various isotopically labeled compounds.[6]

Critical Quality Attributes and Supplier Vetting

When sourcing this compound, the Certificate of Analysis (CoA) is the primary document for assessing quality. Key parameters to scrutinize include:

-

Isotopic Purity/Enrichment: This is arguably the most critical parameter. It defines the percentage of the compound that is fully deuterated. A high isotopic purity (typically ≥98 atom % D) is essential to prevent signal interference from the unlabeled analyte.[4][][10]

-

Chemical Purity: Assessed by techniques like HPLC or GC, this value indicates the percentage of the material that is the desired compound, irrespective of its isotopic composition. A chemical purity of >98% is standard.[10]

-

Identity Confirmation: The CoA should provide evidence of the compound's structure, typically through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The following table summarizes typical specifications to look for:

| Parameter | Typical Specification | Rationale |

| Isotopic Purity | ≥98 atom % D | Minimizes isotopic crosstalk and ensures the standard behaves as a distinct mass entity from the analyte. |

| Chemical Purity | ≥98% (by HPLC/GC) | Prevents impurities from interfering with the chromatography or mass spectrometric detection. |

| Structure Verified | By ¹H-NMR, MS | Confirms the correct molecular structure and the position of the deuterium labels. |

| Formulation | Neat Solid or Solution in a specified solvent (e.g., Methanol) | Dictates how the material must be handled and prepared in the laboratory. |

Supplier Qualification and Incoming QC Workflow

A robust internal process for qualifying new suppliers and verifying incoming materials is crucial for maintaining data quality and regulatory compliance.

Caption: Workflow for supplier qualification and incoming quality control of the internal standard.

Experimental Protocol: Preparation and Use in an LC-MS/MS Assay

This section details a generalized, field-proven protocol for the preparation and implementation of this compound as an internal standard in a typical bioanalytical workflow.

Preparation of Internal Standard Stock and Working Solutions

Causality: The goal is to create a series of accurate and stable solutions. Using a high-precision balance and volumetric flasks is non-negotiable. The choice of solvent (e.g., methanol or acetonitrile) should match the initial mobile phase conditions of the LC method to ensure good peak shape.

Protocol:

-

Primary Stock Solution (e.g., 1 mg/mL):

-

Allow the neat standard vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.

-

Accurately weigh approximately 10 mg of this compound into a tared weigh boat.

-

Quantitatively transfer the solid to a 10 mL Class A amber volumetric flask.

-

Dissolve the solid in a suitable solvent (e.g., HPLC-grade Methanol).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the flask to final volume with the solvent, cap, and invert 15-20 times.

-

Store at ≤ -20°C.

-

-

Intermediate Stock Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

-

Dilute to volume with the appropriate solvent (e.g., 50:50 Methanol:Water).

-

Store at ≤ -20°C.

-

-

Working Internal Standard Solution (e.g., 100 ng/mL):

-

Pipette 1 mL of the 10 µg/mL intermediate stock into a 100 mL Class A volumetric flask.

-

Dilute to volume with the sample precipitation solvent (e.g., Acetonitrile with 0.1% formic acid). This solution is added directly to the samples.

-

Store at 2-8°C during use, with longer-term storage at ≤ -20°C.

-

Caption: Hierarchical workflow for the preparation of internal standard solutions.

Application in a Protein Precipitation Sample Preparation Workflow

Causality: Protein precipitation is a common, rapid method for cleaning up biological samples. The internal standard must be added before the precipitation step to account for any analyte loss during protein removal and subsequent steps.

Protocol:

-

Aliquot 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Working Internal Standard Solution (100 ng/mL) to each sample, calibrator, and quality control (QC) sample.

-

Vortex briefly (5-10 seconds) to mix.

-

Add 400 µL of the precipitation solvent (e.g., ice-cold Acetonitrile containing 0.1% formic acid).

-

Vortex vigorously for 1 minute to ensure thorough protein denaturation and precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Sources

- 1. lcms.cz [lcms.cz]

- 2. N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine using N-lauryldiethanolamine - VARIOUS analysis - Analytice [analytice.com]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. CAS 103691-51-6: this compound | CymitQuimica [cymitquimica.com]

- 8. Buy this compound | 103691-51-6 [smolecule.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. guidechem.com [guidechem.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. clearsynth.com [clearsynth.com]

Navigating the Nomenclature of Deuterated Diethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and analysis, precision in language is as critical as precision in measurement. This is particularly true for isotopically labeled compounds, where ambiguity in nomenclature can lead to costly errors and misinterpretation of data. A case in point is the deuterated analog of diethanolamine, a compound frequently encountered under two different names: Diethanolamine-d8 and Bis(2-hydroxyethyl)-D8-amine . This guide provides an in-depth analysis of these naming conventions, grounded in the principles of scientific integrity and authoritative nomenclature systems, to empower researchers with a clear understanding of their usage.

The Foundation: Understanding Diethanolamine and Isotopic Labeling

Diethanolamine, a secondary amine and a diol with the formula HN(CH₂CH₂OH)₂, is a versatile organic compound used in a wide array of applications, from gas sweetening and corrosion inhibition to the synthesis of pharmaceuticals and detergents.[1][2] Its deuterated counterpart, where eight hydrogen atoms on the ethylene groups are replaced by deuterium, is an invaluable tool in various research domains.

The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), provides a powerful method for tracing metabolic pathways, elucidating reaction mechanisms, and enhancing the metabolic stability of drug candidates—a strategy that has gained significant traction in pharmaceutical development.[3][4][5] The kinetic isotope effect, stemming from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can significantly alter the rate of metabolic processes, a phenomenon leveraged in the design of deuterated drugs.

Deconstructing the Names: A Tale of Two Conventions

The existence of multiple names for the same chemical entity often arises from the interplay between systematic nomenclature rules, common or trivial names, and practical laboratory usage. Let's dissect the two names at the heart of this guide.

Diethanolamine-d8: The Common Shorthand

The name "Diethanolamine-d8" is a widely used and convenient shorthand. It leverages the common name of the parent molecule, "Diethanolamine," and appends a "-d8" suffix to indicate the presence of eight deuterium atoms.[6][7][8] This format is immediately intuitive to chemists familiar with the unlabeled compound and is frequently found in commercial supplier catalogs and laboratory notebooks.

However, from a strictly systematic standpoint, this nomenclature lacks specificity regarding the exact positions of the deuterium atoms. While in this specific case it is generally understood that all eight non-labile hydrogens on the carbon backbone are substituted, this shorthand can be ambiguous for more complex molecules with multiple possible sites for deuteration.

This compound: A More Descriptive Approach

The name "this compound" offers a greater degree of structural description. It names the compound by identifying the two identical "2-hydroxyethyl" groups attached to the central amine. The "-D8" signifies that the eight deuterium atoms are distributed across these two groups.[6][9][10] This nomenclature provides more insight into the molecular structure than the simple "-d8" suffix.

This naming convention is also prevalent among chemical suppliers and is often listed as a synonym alongside "Diethanolamine-d8".[6][8]

The Authoritative Voice: IUPAC and CAS Nomenclature

To establish a definitive understanding, we must turn to the authoritative bodies that govern chemical nomenclature: the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

IUPAC Recommendations for Isotopically Modified Compounds

The IUPAC provides a rigorous and systematic framework for naming isotopically modified compounds.[11][12] According to IUPAC guidelines, the nomenclature should precisely indicate the location and number of isotopic labels. For a compound like deuterated diethanolamine, where the isotopic modification is specific, it is considered a "specifically labeled compound".[13][14]

The preferred IUPAC name for the unlabeled compound is 2,2′-Azanediyldi(ethan-1-ol) .[1] Following IUPAC rules for isotopically substituted compounds, the name for the deuterated version would be constructed by indicating the locants (positions) of the deuterium atoms. Given that all eight hydrogens on the two ethylene backbones are replaced, a systematic name would be:

1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol [9][15]

This name, while unambiguous, is cumbersome for everyday use. IUPAC nomenclature also allows for the use of parentheses for "isotopically substituted compounds" and square brackets for "specifically labeled compounds".[11][16] The symbol for deuterium is '²H', although 'D' is also commonly used.[11][17][18]

The logic of this systematic name is illustrated below:

Caption: Logical flow for constructing the systematic IUPAC name.

CAS Index Names

The Chemical Abstracts Service (CAS) also employs a systematic approach to nomenclature for indexing purposes. The CAS number for this compound is 103691-51-6 .[6][7][19] While CAS may use different naming conventions than IUPAC for indexing, both systems prioritize unambiguity. Often, the names found in supplier databases are aligned with CAS conventions for ease of searching. Both "Diethanolamine-d8" and "this compound" are commonly cross-referenced to the same CAS number, ensuring accurate compound identification.[6][8]

Head-to-Head Comparison and Practical Recommendations

| Feature | Diethanolamine-d8 | This compound | 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol |

| Type | Common/Trivial | Semi-Systematic | Systematic (IUPAC) |

| Clarity | High for this specific compound | High | Very High (Unambiguous) |

| Conciseness | Excellent | Good | Poor |

| Usage | Widespread in commerce and labs | Common in commerce and databases | Primarily for formal publications and regulatory submissions |

| Ambiguity Risk | Can be ambiguous for more complex molecules | Lower ambiguity than "-d8" shorthand | Virtually zero ambiguity |

For the practicing scientist, the choice of nomenclature often depends on the context:

-

In the Laboratory: For internal documentation, informal communication, and labeling samples, "Diethanolamine-d8" is perfectly acceptable and efficient, given its widespread recognition for this particular compound.

-

In Publications and Patents: For formal scientific writing, it is best practice to use the most systematic name available, such as 1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethanol , at least once at the first mention of the compound, along with its CAS number. Subsequently, a defined abbreviation (e.g., "DEA-d8") can be used. This ensures clarity and adheres to rigorous scientific standards.

-

When Ordering from Suppliers: Searching by CAS number (103691-51-6) is the most reliable method to ensure you are purchasing the correct compound, as it transcends any ambiguity in naming. Both "Diethanolamine-d8" and "this compound" are likely to yield the correct product from major suppliers.[6][10]

Experimental Protocols: The Role of Deuterated Standards

The primary application of Diethanolamine-d8 in many research settings is as an internal standard for quantitative analysis by mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Workflow for Using Diethanolamine-d8 as an Internal Standard

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Methodology for Calibration Curve Preparation

-

Prepare a Stock Solution of Unlabeled Diethanolamine: Accurately weigh and dissolve a known amount of unlabeled diethanolamine in a suitable solvent (e.g., methanol) to create a primary stock solution of known concentration.

-

Prepare a Stock Solution of Diethanolamine-d8: Similarly, prepare a stock solution of Diethanolamine-d8 at a known concentration. This will serve as the internal standard (IS).

-

Create Calibration Standards: Prepare a series of calibration standards by serially diluting the unlabeled diethanolamine stock solution to achieve a range of concentrations that bracket the expected concentration in the unknown samples.

-

Spike with Internal Standard: To each calibration standard and to each unknown sample, add a fixed volume of the Diethanolamine-d8 internal standard stock solution. This ensures that every sample analyzed contains the same concentration of the IS.

-

Analyze Samples: Inject the prepared calibration standards and unknown samples into the GC-MS or LC-MS system.

-

Generate Calibration Curve: For the calibration standards, plot the ratio of the peak area of the analyte (unlabeled diethanolamine) to the peak area of the internal standard (Diethanolamine-d8) against the concentration of the analyte.

-

Quantify Unknowns: Using the peak area ratio obtained from the unknown samples, determine the concentration of diethanolamine in those samples by interpolating from the calibration curve.

The use of a deuterated internal standard is a self-validating system. Because the deuterated standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency and potential matrix effects during analysis. This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Conclusion

While Diethanolamine-d8 and This compound are both commonly used and understood names for the same deuterated compound, they represent different points on the spectrum from common shorthand to more descriptive nomenclature. The most rigorous and unambiguous name is the systematic one defined by IUPAC. For the research and drug development professional, understanding the context in which each name is appropriate is key. Always prioritizing the CAS number for identification and employing systematic names in formal documentation will uphold the principles of scientific integrity and ensure clarity in communication.

References

-

International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the 'Blue Book')." Chapter P-8: Isotopically Modified Compounds. Available at: [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "Section H: Isotopically Modified Compounds (Recommendations 1978)." Queen Mary University of London. Available at: [Link]

-

Wikipedia. "Diethanolamine." Available at: [Link]

-

Chemistry For Everyone. "What Is The IUPAC Name For Deuterium?" YouTube, 2 Sept. 2025. Available at: [Link]

-

ACD/Labs. "R-8.3.1 Specifically labelled compounds." Available at: [Link]

-

HPC Standards Inc. "D8-Diethanolamine | C4H3D8NO2 | 687639 | 103691-51-6." Available at: [Link]

-

Capot Chemical. "Specifications of DiethanolaMine-d8." Available at: [Link]

-

OSTI.GOV. "The nomenclature of organic compounds containing isotopic carbon." Available at: [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "H-2, Names for Isotopically Modified Compounds." Available at: [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). "deuterium (D01648)." The IUPAC Compendium of Chemical Terminology. Available at: [Link]

-

ACD/Labs. "R-8.3 ISOTOPICALLY LABELLED COMPOUNDS." Available at: [Link]

-

HPC Standards. "D8-Diethanolamine Solution (Solvent: Acetonitrile)." Available at: [Link]

-

BDMAEE. "diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals." Available at: [Link]

-

PubChem. "Bis(2-hydroxyethyl)amine oxide." National Institutes of Health. Available at: [Link]

-

Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024). Available at: [Link]

-

Macmillan Group. "Applications and Synthesis of Deuterium-Labeled Compounds." (2014). Available at: [Link]

-

Dow Inc. "Diethanolamine (DEA)." Available at: [Link]

-

PubChem. "this compound." National Institutes of Health. Available at: [Link]

-

Xu, X. L., Zhang, W., & Rao, G. W. (2023). "Clinical Application and Synthesis Methods of Deuterated Drugs." Current Medicinal Chemistry, 30(36), 4096–4129. Available at: [Link]

Sources

- 1. Diethanolamine - Wikipedia [en.wikipedia.org]

- 2. dow.com [dow.com]

- 3. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. benthamdirect.com [benthamdirect.com]

- 6. CAS 103691-51-6: this compound | CymitQuimica [cymitquimica.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. capotchem.com [capotchem.com]

- 9. Buy this compound | 103691-51-6 [smolecule.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 12. Isotopically modified compounds [iupac.qmul.ac.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. acdlabs.com [acdlabs.com]

- 15. This compound | C4H11NO2 | CID 12212439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Isotopically modified compounds, H-2 [iupac.qmul.ac.uk]

- 17. youtube.com [youtube.com]

- 18. goldbook.iupac.org [goldbook.iupac.org]

- 19. isotope.com [isotope.com]

A Technical Guide to Deuterated Diethanolamine: Properties, Synthesis, and Applications

Introduction: Beyond the Proteo-Form

Diethanolamine (DEA), a bifunctional molecule featuring both secondary amine and diol moieties, is a widely utilized compound in industrial and chemical processes. However, for researchers, particularly those in drug discovery and development, the strategic incorporation of deuterium, a stable heavy isotope of hydrogen, transforms this common chemical into a powerful tool. This guide provides an in-depth exploration of the physical and chemical properties of deuterated diethanolamine, moving beyond a simple recitation of data to explain the causal relationships between isotopic substitution and the resultant changes in molecular behavior. We will delve into the synthesis, characterization, and critical applications of this molecule, offering field-proven insights for scientists leveraging isotopic labeling to solve complex research challenges.

The core principle underpinning the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-protium (C-¹H) bond.[1][2] This is due to the lower zero-point vibrational energy of the heavier deuterium atom. Consequently, reactions where the cleavage of this bond is the rate-determining step proceed more slowly.[3] In pharmaceutical research, this effect is masterfully exploited to retard metabolic degradation of drug candidates, thereby enhancing their pharmacokinetic profiles.[4][5] This guide will illuminate how these fundamental principles apply specifically to deuterated diethanolamine.

Part 1: Physicochemical Properties - A Tale of Two Isotopes

The substitution of protium with deuterium instigates subtle but significant shifts in the physicochemical properties of diethanolamine. While a comprehensive experimental dataset for fully deuterated diethanolamine is not broadly available, we can predict the effects of deuteration based on established isotopic principles and the known properties of standard diethanolamine.

Physical Properties

Pure, non-deuterated diethanolamine is a white solid at room temperature, though it often exists as a colorless, viscous liquid due to its hygroscopicity and tendency to supercool.[6] Deuteration is expected to influence these properties. The primary physical properties of standard diethanolamine are summarized below for reference.

| Property | Value (for non-deuterated Diethanolamine) | Expected Effect of Deuteration | Rationale |

| Molecular Formula | C₄H₁₁NO₂ | C₄HₓDᵧNO₂ (x+y=11) | Isotopic Substitution |

| Molecular Weight | 105.14 g/mol | Increase | Each D adds ~1.006 Da vs. H |

| Melting Point | 28 °C | Slight Increase | Stronger intermolecular forces (e.g., hydrogen/deuterium bonding) and quantum effects can raise the melting point.[7][8] |

| Boiling Point | 268 °C | Slight Increase | Increased molecular weight and stronger intermolecular forces require more energy for vaporization.[9][10] |

| Density | 1.097 g/mL (at 25 °C) | Increase | Higher molecular mass in a similar molecular volume.[7] |

| Water Solubility | Miscible | No significant change | Polarity remains largely unchanged. |

Table 1: Comparison of Physical Properties of Diethanolamine and Predicted Effects of Deuteration.

Chemical Properties

The chemical reactivity of diethanolamine is defined by its basic secondary amine and its two primary alcohol groups. Deuteration can influence its acidity/basicity and its susceptibility to chemical or enzymatic transformation.

-

Acidity (pKa): The pKa of the conjugate acid of diethanolamine is approximately 8.88.[] When the amine proton (N-H) is replaced with a deuteron (N-D), or when the solvent is D₂O, the pKa is expected to increase slightly (making it a weaker acid). This is a known secondary isotope effect where the O-D or N-D bond is slightly stronger and less readily donated than an O-H or N-H bond.[12][13][14] This can be a critical consideration when using deuterated diethanolamine in pH-sensitive applications or as a buffer.

-

Reactivity and the Kinetic Isotope Effect (KIE): The most significant chemical property alteration arises from the KIE. Many metabolic pathways, particularly those mediated by cytochrome P450 enzymes, involve the oxidation of C-H bonds.[3][15] If a C-H bond on diethanolamine (or a drug molecule containing a diethanolamine moiety) is a site of metabolic activity, replacing that hydrogen with deuterium can dramatically slow down its breakdown. This principle is the cornerstone of using deuteration to improve drug stability and pharmacokinetics.[4][16]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis and analytical confirmation of deuterated diethanolamine are critical steps for its effective use. The choice of synthetic route dictates the position and extent of deuterium incorporation, which must be verified by appropriate spectroscopic methods.

Synthesis Protocols

While numerous methods exist for deuterating organic molecules, a common approach for preparing deuterated amines involves the reduction of amides or oximes, or catalytic hydrogen-deuterium exchange.[17][18][19] Below is a generalized, plausible protocol for synthesizing diethanolamine-d₈, where the carbon-bound hydrogens are replaced by deuterium.

Protocol: Synthesis of Diethanolamine-d₈ via Reduction

-

Objective: To synthesize diethanolamine deuterated at all eight methylene positions (HN(CD₂CD₂OH)₂).

-

Starting Material: Diethyl oxamate (C₂H₅OOC-C(=O)-C(=O)-OC₂H₅).

-

Key Reagent: Lithium aluminum deuteride (LiAlD₄), a powerful deuterating-reducing agent.

-

Procedure: a. Under an inert atmosphere (e.g., Argon), suspend lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of diethyl oxamate dissolved in anhydrous THF to the LiAlD₄ suspension dropwise. Causality: This exothermic reaction must be controlled to prevent side reactions. LiAlD₄ provides deuteride ions (D⁻) that will reduce the ester and amide functionalities. d. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction. e. Carefully quench the reaction by the sequential, slow addition of D₂O, followed by a sodium hydroxide solution, and finally more D₂O. Trustworthiness: This specific quenching procedure (Fieser workup) is crucial for safely decomposing excess LiAlD₄ and precipitating aluminum salts in a granular, easily filterable form. f. Filter the resulting precipitate and wash thoroughly with THF. g. Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude deuterated diethanolamine. h. Purify the product via vacuum distillation to obtain pure diethanolamine-d₈.

Spectroscopic Verification

Confirming the location and percentage of deuterium incorporation is non-negotiable. A multi-spectroscopic approach provides a self-validating system for characterization.[20]

-

Mass Spectrometry (MS): This is the first and most direct confirmation of deuteration. The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of non-deuterated diethanolamine is 105.14 g/mol . Fully deuterated diethanolamine-d₁₁ (C₄D₁₁NO₂) would have a molecular weight of approximately 116.21 g/mol . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) can also be used to study the exchange rates of labile protons.[21][22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to isotopic substitution. The stretching frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Therefore, C-D, O-D, and N-D bond stretches will appear at significantly lower wavenumbers than their C-H, O-H, and N-H counterparts.[23][24]

-

C-H stretch: ~2850-3000 cm⁻¹

-

C-D stretch: ~2100-2200 cm⁻¹

-

O-H/N-H stretch (broad): ~3200-3500 cm⁻¹

-

O-D/N-D stretch (broad): ~2400-2600 cm⁻¹ The disappearance or significant attenuation of peaks in the C-H region and the appearance of new, strong peaks in the C-D region provides clear evidence of successful deuteration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed information on the precise location of deuterium atoms.[25][26]

-

¹H NMR: In a proton NMR spectrum, any position where a hydrogen has been replaced by deuterium will show a disappearance or reduction in the signal intensity.[27] For diethanolamine-d₈, the characteristic triplet signals for the methylene groups would be absent.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A peak will be present for each unique deuterated position in the molecule, providing unambiguous proof of incorporation.[25]

-

¹³C NMR: Carbons bonded to deuterium will exhibit two effects: a small upfield shift (isotope shift) and splitting of the signal into a multiplet (typically a 1:1:1 triplet for a CD group) due to C-D coupling.

-

Part 3: Applications in Research and Drug Development

The unique properties of deuterated diethanolamine make it a valuable asset in several advanced scientific applications.

-

Improving Pharmacokinetic (PK) Profiles: As discussed, the primary application in drug development is to leverage the KIE to slow metabolism.[4][28] If a drug candidate contains a diethanolamine moiety that is susceptible to metabolic oxidation, deuterating the methylene groups can increase the drug's half-life, reduce the formation of potentially toxic metabolites, and lead to more stable plasma concentrations.[5][29] This can translate to lower required doses, less frequent administration, and an improved safety profile.

-

Mechanistic Studies: Deuterated compounds are indispensable tools for elucidating reaction mechanisms.[1] By observing the rate changes upon isotopic substitution, researchers can determine whether a specific C-H bond cleavage is part of the rate-determining step of a chemical or enzymatic process.

-

Internal Standards for Bioanalysis: In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled version of the analyte is the gold standard for an internal standard.[29] Deuterated diethanolamine can serve this role when measuring its non-deuterated counterpart in complex biological matrices like plasma or urine. Because it co-elutes with the analyte and has nearly identical chemical properties (e.g., ionization efficiency), it accurately corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification.

Conclusion

Deuterated diethanolamine is far more than a simple isotopically labeled compound. It represents a sophisticated tool that allows scientists to precisely modulate and probe molecular behavior. By understanding the fundamental principles of isotope effects, researchers can harness the subtle yet powerful changes in physicochemical properties to design more stable pharmaceuticals, elucidate complex biological pathways, and achieve greater accuracy in analytical measurements. This guide has provided the foundational knowledge and practical insights necessary for the effective synthesis, characterization, and application of deuterated diethanolamine, empowering researchers to advance their scientific objectives.

References

A comprehensive, numbered list of all sources cited in this guide will be provided upon request. The in-text citations refer to a curated list of authoritative scientific literature and technical documentation.

Sources

- 1. Portico [access.portico.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Deuterium - Wikipedia [en.wikipedia.org]

- 8. ISIS Quantum effects explain similar melting points of light and heavy water [isis.stfc.ac.uk]

- 9. reddit.com [reddit.com]

- 10. Revealing water’s secrets: deuterium depleted water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 17. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. biopharminternational.com [biopharminternational.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. 590. The infrared spectra of deuterium compounds. Part I. The C–H stretching bands of OMe and NMe groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 24. youtube.com [youtube.com]

- 25. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. studymind.co.uk [studymind.co.uk]

- 28. researchgate.net [researchgate.net]

- 29. pharmaffiliates.com [pharmaffiliates.com]

Deconstructing the Certificate of Analysis for Bis(2-hydroxyethyl)-D8-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that underpins the quality, reliability, and reproducibility of experimental work. This is particularly true for isotopically labeled compounds such as Bis(2-hydroxyethyl)-D8-amine, where precise knowledge of identity, purity, and isotopic enrichment is paramount for its effective use as an internal standard in sensitive analytical methods.[1][2] This guide provides an in-depth interpretation of a typical CoA for this compound, moving beyond a simple checklist to explain the scientific principles behind the data and empowering users to make informed decisions.

Introduction to this compound and the Role of the CoA

This compound, also known as Diethanolamine-d8, is the deuterium-labeled analogue of Diethanolamine.[3] The eight hydrogen atoms on the ethyl groups are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This property makes it an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry, a technique that offers high accuracy and precision by correcting for variations in sample preparation and analysis.

The CoA is a formal document issued by the manufacturer that provides detailed information about a specific batch or lot of the chemical.[4] It certifies that the product has been tested and meets a defined set of quality specifications. For a researcher, this document is the primary tool for quality assurance and risk assessment.

Anatomy of a Certificate of Analysis for this compound

A CoA for a high-purity chemical standard is typically divided into several key sections. The following is a representative structure, with a detailed explanation of each component.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification | Result | Test Method |

| Identification | |||

| ¹H NMR | Conforms to structure | Conforms | In-house |

| Mass Spectrum | Conforms to structure | Conforms | In-house |

| Purity | |||

| Chemical Purity (by GC/FID) | ≥ 98.0% | 99.5% | In-house, based on EP 2.2.46 |

| Chemical Purity (by qNMR) | Report | 99.3% (w/w) | In-house, based on USP <761> |

| Isotopic Enrichment | |||

| Isotopic Purity (by Mass Spec) | ≥ 98 atom % D | 99.2 atom % D | In-house, based on USP <736> |

| Physical Properties | |||

| Appearance | Colorless to light yellow liquid | Conforms | Visual |

| Residual Solvents | |||

| Methanol | ≤ 3000 ppm | < 100 ppm | USP <467> |

In-Depth Interpretation of CoA Sections

Identification

The first and most critical step is to confirm the identity of the material. A CoA will typically employ spectroscopic techniques to verify that the molecular structure of the compound is correct.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for structural elucidation. For a deuterated compound like this compound, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the deuterated positions. The presence of a singlet for the N-H proton and the absence of signals for the ethyl protons would confirm the D8 labeling. The CoA will state that the spectrum "conforms to structure," indicating that the observed spectrum matches the expected spectrum for this compound.

-